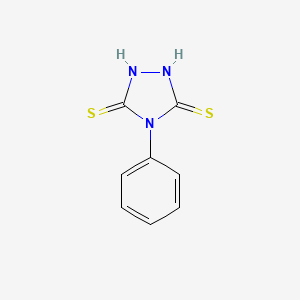
4-Phenyl-1,2,4-triazolidine-3,5-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C8H7N3S2. It is characterized by a triazole ring substituted with a phenyl group and two thiol groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol typically involves the condensation of hydrazine derivatives with carbon disulfide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out under reflux conditions in the presence of a base such as potassium hydroxide .
Industrial Production Methods: the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes .
化学反応の分析
Types of Reactions: 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Cycloaddition: It can undergo cycloaddition reactions with alkenes and alkynes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Cycloaddition: Catalysts like copper(I) chloride are often employed
Major Products:
Oxidation: Disulfides.
Substitution: Various substituted triazole derivatives.
Cycloaddition: Cycloadducts with diverse structural motifs
科学的研究の応用
4-Phenyl-4H-1,2,4-triazole-3,5-dithiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions and proteins, affecting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
類似化合物との比較
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Known for its use in oxidation reactions.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Studied for its antimicrobial properties
Uniqueness: 4-Phenyl-4H-1,2,4-triazole-3,5-dithiol is unique due to the presence of two thiol groups, which confer distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring strong binding to metal ions or proteins .
特性
CAS番号 |
2209-60-1 |
|---|---|
分子式 |
C8H7N3S2 |
分子量 |
209.3 g/mol |
IUPAC名 |
4-phenyl-1,2,4-triazolidine-3,5-dithione |
InChI |
InChI=1S/C8H7N3S2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) |
InChIキー |
HHMMSIFWVIWYNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=S)NNC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)

![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![tricyclo[5.3.0.02,6]decane-3,8-dione](/img/structure/B11973955.png)
